molecular formula C28H27N3O2 B10990642 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B10990642
M. Wt: 437.5 g/mol
InChI Key: JQJHNKKZCQPDGM-UHFFFAOYSA-N
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Description

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of biphenyl, piperazine, and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Biphenyl-4-ylcarbonyl Chloride: This step involves the reaction of biphenyl-4-carboxylic acid with thionyl chloride to form biphenyl-4-ylcarbonyl chloride.

    Piperazine Derivatization: The biphenyl-4-ylcarbonyl chloride is then reacted with piperazine to form 4-(biphenyl-4-ylcarbonyl)piperazine.

    Indole Derivatization: Separately, 1H-indole-3-carboxaldehyde is reacted with a suitable Grignard reagent to form 3-(1H-indol-3-yl)propan-1-one.

    Coupling Reaction: Finally, the two intermediates are coupled under appropriate conditions, often using a base such as triethylamine, to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one can undergo several types of chemical reactions:

    Oxidation: The indole moiety can be oxidized to form various quinonoid structures.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinonoid derivatives of the indole ring.

    Reduction: Alcohol derivatives of the carbonyl group.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Potential therapeutic agent for conditions such as cancer, neurological disorders, and infectious diseases.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(biphenyl-4-ylcarbonyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one is unique due to its specific combination of biphenyl, piperazine, and indole moieties. This structure allows it to interact with a diverse range of biological targets, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C28H27N3O2

Molecular Weight

437.5 g/mol

IUPAC Name

3-(1H-indol-3-yl)-1-[4-(4-phenylbenzoyl)piperazin-1-yl]propan-1-one

InChI

InChI=1S/C28H27N3O2/c32-27(15-14-24-20-29-26-9-5-4-8-25(24)26)30-16-18-31(19-17-30)28(33)23-12-10-22(11-13-23)21-6-2-1-3-7-21/h1-13,20,29H,14-19H2

InChI Key

JQJHNKKZCQPDGM-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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